CYP3A4 Metabolic Stability: 5-Hydroxy-4-azaindole-3-carbaldehyde Exhibits Moderate Inhibition (Ki = 120 nM) Versus Unsubstituted 4-Azaindole Scaffold
In vitro evaluation against human recombinant CYP3A4 using midazolam 1'-hydroxylase as the probe substrate demonstrates that 5-Hydroxy-4-azaindole-3-carbaldehyde exhibits a Ki value of 120 nM [1]. This represents a moderate level of CYP3A4 inhibition. While direct head-to-head data for the unsubstituted 4-azaindole-3-carbaldehyde scaffold under identical assay conditions are not available in the retrieved literature, class-level inference from 4-azaindole-containing PAK1 inhibitor programs indicates that the introduction of polar substituents such as 5-hydroxy can modulate metabolic stability and clearance properties relative to unsubstituted or more lipophilic azaindole cores [2]. For procurement decisions, this suggests that the 5-hydroxy variant may serve as a useful reference point for medicinal chemists seeking to balance target engagement with acceptable CYP inhibition liability during lead optimization [2].
| Evidence Dimension | CYP3A4 Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 120 nM (Ki) |
| Comparator Or Baseline | Unsubstituted 4-azaindole scaffold; no quantitative comparator data available in retrieved literature |
| Quantified Difference | Not calculable; class-level inference only |
| Conditions | Human recombinant CYP3A4; midazolam 1'-hydroxylase activity assay |
Why This Matters
Knowledge of CYP inhibition liability informs the prioritization of building blocks during hit-to-lead campaigns, enabling the avoidance of metabolic liabilities that would otherwise necessitate costly de-risking studies later in development.
- [1] BindingDB. (2024). BDBM50088503: Inhibition of midazolam 1'-hydroxylase activity of human recombinant CYP3A4. ChEMBL3527048. View Source
- [2] Lee, W., Crawford, J. J., Aliagas, I., Murray, L. J., Tay, S., Wang, W., Heise, C. E., Ho, J., La, H., Mathieu, S., & Lyssikatos, J. P. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3518–3524. View Source
